Cas no 2138337-04-7 (4-(Prop-2-en-1-yl)-1-(propan-2-yl)piperidine-4-carbaldehyde)

4-(Prop-2-en-1-yl)-1-(propan-2-yl)piperidine-4-carbaldehyde is a specialized aldehyde derivative featuring a piperidine core functionalized with an allyl and isopropyl group. Its unique structure, combining an aldehyde moiety with a substituted piperidine ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both reactive aldehyde and unsaturated allyl groups allows for versatile chemical transformations, including nucleophilic additions and cyclization reactions. This compound is particularly useful in the synthesis of complex heterocycles and bioactive molecules, offering precise control over stereochemistry and functional group compatibility. Its stability under standard conditions further enhances its utility in multi-step synthetic routes.
4-(Prop-2-en-1-yl)-1-(propan-2-yl)piperidine-4-carbaldehyde structure
2138337-04-7 structure
Product Name:4-(Prop-2-en-1-yl)-1-(propan-2-yl)piperidine-4-carbaldehyde
CAS No:2138337-04-7
MF:C12H21NO
MW:195.301243543625
CID:5758376
PubChem ID:165717097
Update Time:2025-05-23

4-(Prop-2-en-1-yl)-1-(propan-2-yl)piperidine-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-624793
    • 4-(prop-2-en-1-yl)-1-(propan-2-yl)piperidine-4-carbaldehyde
    • 2138337-04-7
    • 4-(Prop-2-en-1-yl)-1-(propan-2-yl)piperidine-4-carbaldehyde
    • Inchi: 1S/C12H21NO/c1-4-5-12(10-14)6-8-13(9-7-12)11(2)3/h4,10-11H,1,5-9H2,2-3H3
    • InChI Key: CRVAVCATPDGMOM-UHFFFAOYSA-N
    • SMILES: O=CC1(CC=C)CCN(C(C)C)CC1

Computed Properties

  • Exact Mass: 195.162314293g/mol
  • Monoisotopic Mass: 195.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 20.3Ų

4-(Prop-2-en-1-yl)-1-(propan-2-yl)piperidine-4-carbaldehyde Pricemore >>

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Additional information on 4-(Prop-2-en-1-yl)-1-(propan-2-yl)piperidine-4-carbaldehyde

4-(Prop-2-en-1-yl)-1-(propan-2-yl)piperidine-4-carbaldehyde: A Comprehensive Overview

The compound 4-(Prop-2-en-1-yl)-1-(propan-2-yl)piperidine-4-carbaldehyde, identified by the CAS number 2138337-04-7, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of aldehydes and features a piperidine ring substituted with specific groups that contribute to its unique properties. Recent studies have highlighted its role in synthetic chemistry, drug discovery, and material science, making it a subject of considerable interest in the scientific community.

The structural composition of this compound is characterized by a piperidine ring, which is a six-membered cyclic amine. The substituents on the piperidine ring include a propenyl group (Prop-2-en-1-yl) and an isopropyl group (propan-2-yl). These substituents influence the compound's reactivity, stability, and biological activity. The presence of the aldehyde group at position 4 further enhances its functional versatility, enabling it to participate in various chemical reactions such as condensations, oxidations, and reductions.

Recent research has focused on the synthesis and characterization of this compound. Scientists have explored different synthetic pathways to optimize its production, including methods involving Stork enamine chemistry and other advanced organic synthesis techniques. These studies have not only improved the yield and purity of the compound but also provided insights into its stereochemical properties and reactivity under various conditions.

In terms of applications, this compound has shown promise in drug discovery efforts. Its unique structure makes it a potential candidate for developing bioactive molecules with therapeutic effects. For instance, studies have indicated that it may exhibit anti-inflammatory or antioxidant properties, which are highly desirable in pharmaceuticals. Additionally, its ability to form stable complexes with metal ions has led to investigations into its use in coordination chemistry and catalysis.

The environmental impact of this compound is another area of growing interest. Researchers are examining its biodegradability and toxicity profiles to ensure that its use aligns with sustainable chemical practices. Preliminary findings suggest that it has a moderate environmental footprint, but further studies are needed to fully understand its ecological implications.

In conclusion, 4-(Prop-2-en-1-yl)-1-(propan-2-yl)piperidine-4-carbaldehyde (CAS No. 2138337-04) is a versatile compound with diverse applications across multiple disciplines. Its structural features and functional groups make it a valuable tool in synthetic chemistry and drug development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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